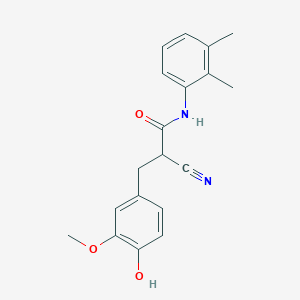
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known as 2-CN-DMP-4HM, is a novel compound with potential applications in the pharmaceutical and medical industries. It is a synthetic compound with a unique chemical structure that has been studied for its potential to act as an inhibitor of enzymes, including those involved in inflammation, cancer and other diseases. This compound has been investigated for its potential to act as a therapeutic agent, and it has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide and its derivatives have been explored in various chemical synthesis and modification studies, showing a range of applications from potential drug candidates to studies on molecular structure and photophysical properties. For instance, the synthesis of dimethyl-diphenyl-propanamide derivatives has demonstrated potential in creating novel glucocorticoid receptor modulators, highlighting their applications in developing therapies with reduced side effects compared to traditional steroids (Yang et al., 2010).
Photophysical Studies
Photophysical studies on compounds like 2-cyano-3-(2-methoxyphenyl)-2-propenamide have shed light on the effects of molecular structure on optical properties. These studies contribute to the understanding of how different stacking modes and molecular interactions can influence fluorescence and luminescence, providing insights into the design of materials for optical applications (Song et al., 2015).
Anticancer Research
In the realm of anticancer research, compounds structurally related to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide have been synthesized and evaluated for their antiproliferative activity. The design and synthesis of novel classes of antitumor agents based on thiophene derivatives, for example, have demonstrated strong antiproliferative activity against a wide panel of cancer cell lines, underscoring the potential of such compounds in cancer treatment (Romagnoli et al., 2014).
Drug Metabolism and Pharmacological Activities
The investigation into drug metabolism and the design of analogs to improve pharmacological profiles is another area of application. Research on α₁-adrenoceptor antagonists, for example, has focused on modifying the chemical structure to enhance blocking and antihypertensive activities, demonstrating the importance of such chemical derivatives in developing more effective medications (Xi et al., 2011).
Eigenschaften
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-5-4-6-16(13(12)2)21-19(23)15(11-20)9-14-7-8-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBFQSEFUIQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

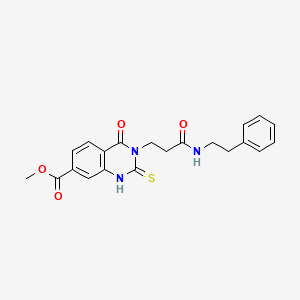
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2687669.png)
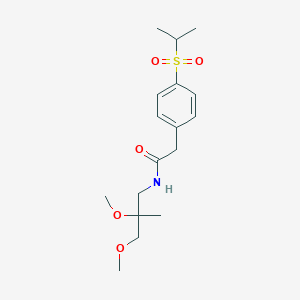

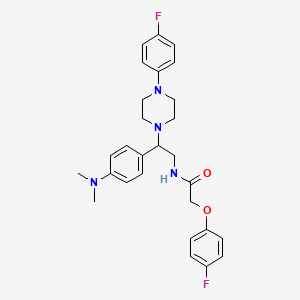
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)
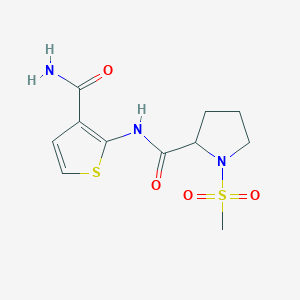
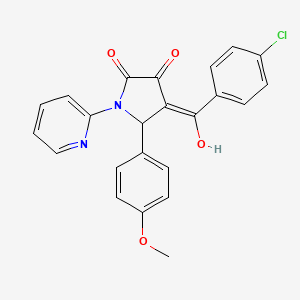
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
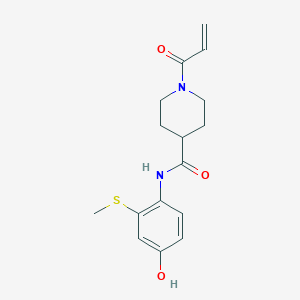
![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)